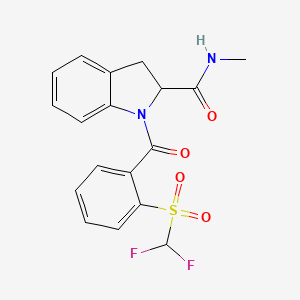

4-Acetamidophenyl 4-methoxynaphthalene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 4-Acetamidophenol (a component of the requested compound) can be synthesized from 4-aminophenol suspended in dichloromethane and treated with acetic anhydride and catalytic pyridine . Another study discusses the utility of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material for the preparation of a novel series of pyridazinones, thiazoles derivatives, and other heterocycles .科学的研究の応用

Voltammetric Analysis

A study by Tefera et al. (2016) developed a method using poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for the simultaneous determination of caffeine and paracetamol using square-wave voltammetry. This method highlights the potential of derivatives of 4-methoxynaphthalene sulfonic acid in analytical chemistry, specifically in voltammetric analysis of pharmaceutical compounds (Tefera, Geto, Tessema, & Admassie, 2016).

Polymer Synthesis and Structural Analysis

Research by Paventi et al. (1996) focused on the synthesis of polymers involving derivatives of 4-methoxynaphthalene sulfonic acid. They analyzed the structure of polymers derived from the reaction of 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine with bis(4-fluorophenyl)sulfone, providing insights into the application of such compounds in polymer chemistry (Paventi, Chan, & Hay, 1996).

Crystallography and Synthesis

Singh (2013) conducted a study on the synthesis and crystallography of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene. The research highlights the role of 4-methoxynaphthalene derivatives in crystallography and organic synthesis, providing a basis for understanding the structural properties of these compounds (Singh, 2013).

Chemical Reactions and Synthesis Studies

A study by Hattori et al. (1997) investigated the chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalenes by Grignard reagents. This research provides valuable insights into the chemical reactivity and synthesis applications of 4-methoxynaphthalene derivatives, particularly in the context of chelation-assisted reactions (Hattori, Suzuki, Tomita, Takeda, & Miyano, 1997).

Catalysis and Reaction Studies

Fromentin, Coustard, and Guisnet (2000) explored the acetylation of 2-methoxynaphthalene using acetic anhydride over a HBEA zeolite. Their study contributes to the understanding of catalytic processes involving 4-methoxynaphthalene derivatives, especially in the context of zeolite-catalyzed reactions (Fromentin, Coustard, & Guisnet, 2000).

特性

IUPAC Name |

(4-acetamidophenyl) 4-methoxynaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-13(21)20-14-7-9-15(10-8-14)25-26(22,23)19-12-11-18(24-2)16-5-3-4-6-17(16)19/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUQKGWSAVPSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)

![2-(2-(4-(tert-butyl)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2450871.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)